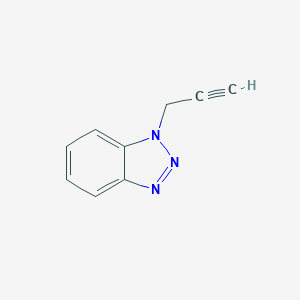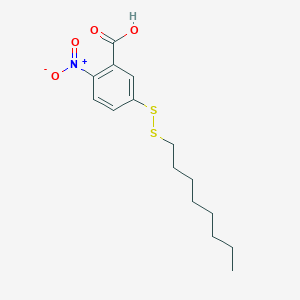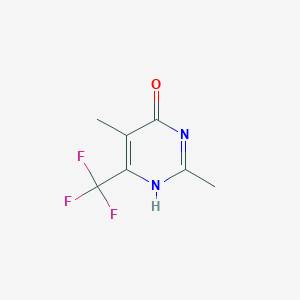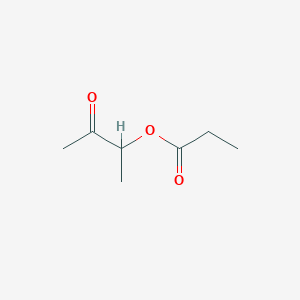
3-Oxobutan-2-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobutan-2-yl propanoate, also known as acetoacetate ethyl ester, is a chemical compound that belongs to the class of beta-keto esters. It is a colorless liquid that is widely used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3-Oxobutan-2-yl propanoate involves its ability to act as a nucleophile in various chemical reactions. It undergoes nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and esters, to form beta-keto esters. These beta-keto esters can then be further transformed into a wide range of organic compounds, such as amino acids, fatty acids, and carbohydrates.
Effets Biochimiques Et Physiologiques
3-Oxobutan-2-yl propanoate has various biochemical and physiological effects. It is metabolized in the liver to produce 3-Oxobutan-2-yl propanoate, which is an important ketone body that is used as an energy source by various tissues, such as the brain and heart. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Oxobutan-2-yl propanoate in lab experiments include its high reactivity, which allows for efficient synthesis of various organic compounds, and its low toxicity, which makes it safe to handle in the laboratory. However, its limitations include its sensitivity to moisture and air, which can lead to degradation and impurities in the final product.
Orientations Futures
There are numerous future directions for the research and development of 3-Oxobutan-2-yl propanoate. One potential area of research is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential therapeutic applications, such as its anti-inflammatory and antioxidant properties. Additionally, the development of new derivatives of 3-Oxobutan-2-yl propanoate may lead to the discovery of new organic compounds with novel properties and applications.
Conclusion
In conclusion, 3-Oxobutan-2-yl propanoate is a versatile chemical compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new organic compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Oxobutan-2-yl propanoate can be achieved through the Claisen condensation reaction between ethyl 3-Oxobutan-2-yl propanoate and ethyl propanoate. This reaction is catalyzed by a strong base, such as sodium ethoxide or potassium ethoxide, and is carried out in anhydrous conditions. The resulting product is then purified through distillation or recrystallization to obtain pure 3-Oxobutan-2-yl propanoate.
Applications De Recherche Scientifique
3-Oxobutan-2-yl propanoate has various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in the synthesis of beta-keto esters, which are important intermediates in the production of numerous organic compounds.
Propriétés
Numéro CAS |
141665-40-9 |
|---|---|
Nom du produit |
3-Oxobutan-2-yl propanoate |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-oxobutan-2-yl propanoate |
InChI |
InChI=1S/C7H12O3/c1-4-7(9)10-6(3)5(2)8/h6H,4H2,1-3H3 |
Clé InChI |
IJYLYUNIYOAVJM-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(C)C(=O)C |
SMILES canonique |
CCC(=O)OC(C)C(=O)C |
Synonymes |
2-Butanone, 3-(1-oxopropoxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



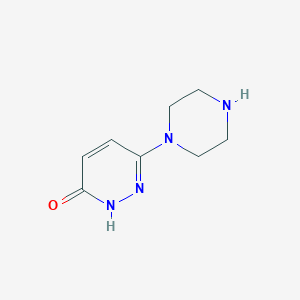
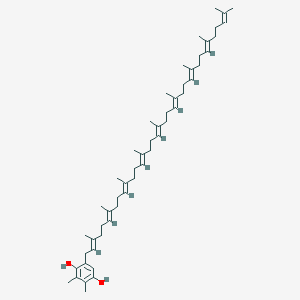
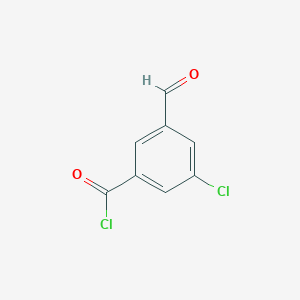
![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)
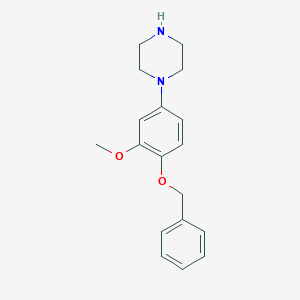
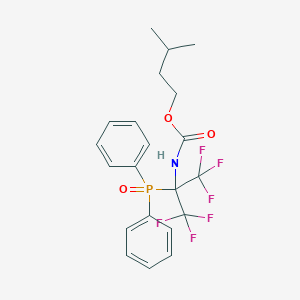
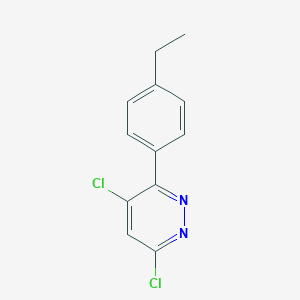
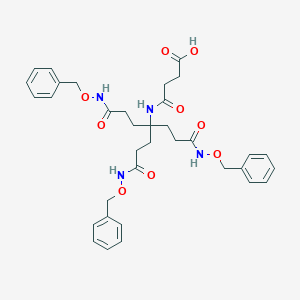
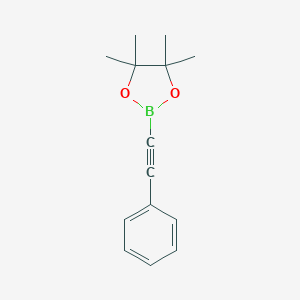
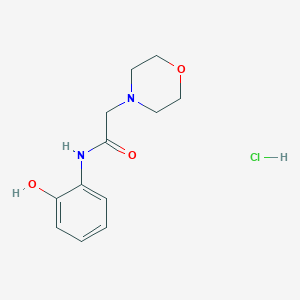
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
